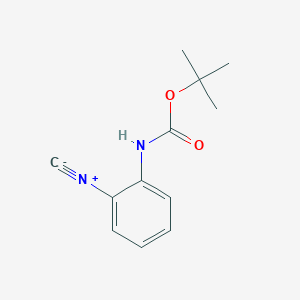
2-Isocyano-N-boc-aniline
Descripción general
Descripción
2-Isocyano-N-boc-aniline is an organic compound with the molecular formula C12H14N2O2 It is a derivative of aniline, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the compound also contains an isocyanide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyano-N-boc-aniline typically involves the protection of aniline with a Boc group followed by the introduction of the isocyanide group. One common method is as follows:
Protection of Aniline: Aniline is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form N-boc-aniline.
Formation of Isocyanide: N-boc-aniline is then treated with a reagent like chloroformate and a base to introduce the isocyanide group, resulting in this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
2-Isocyano-N-boc-aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions.
Addition Reactions: The isocyanide group can react with electrophiles to form addition products.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Electrophilic Addition: Electrophiles like aldehydes or ketones can react with the isocyanide group.
Cyclization: Catalysts such as acids or bases can facilitate cyclization reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted aniline derivatives can be formed.
Addition Products: Compounds with new carbon-nitrogen bonds are typically formed.
Heterocycles: Cyclization reactions can yield a variety of heterocyclic compounds.
Aplicaciones Científicas De Investigación
2-Isocyano-N-boc-aniline has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of heterocycles.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of biologically active molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and nanomaterials.
Catalysis: The compound can be used as a ligand or a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Isocyano-N-boc-aniline in chemical reactions involves the reactivity of the isocyanide group. The isocyanide group can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of reactions. The Boc group serves as a protecting group, preventing unwanted reactions at the amino site until it is selectively removed under acidic conditions.
Comparación Con Compuestos Similares
Similar Compounds
N-boc-aniline: Similar in structure but lacks the isocyanide group.
2-Isocyanoaniline: Similar but lacks the Boc protecting group.
N-boc-2-aminobenzonitrile: Contains a nitrile group instead of an isocyanide group.
Uniqueness
2-Isocyano-N-boc-aniline is unique due to the presence of both the Boc protecting group and the isocyanide functional group. This combination allows for selective reactions and the formation of complex molecules that are not easily accessible with other compounds.
Propiedades
IUPAC Name |
tert-butyl N-(2-isocyanophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-8-6-5-7-9(10)13-4/h5-8H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRGMAILZSXBEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801244081 | |
| Record name | 1,1-Dimethylethyl N-(2-isocyanophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801244081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029649-48-6 | |
| Record name | 1,1-Dimethylethyl N-(2-isocyanophenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1029649-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-(2-isocyanophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801244081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride](/img/structure/B7724308.png)

![N-[amino(sulfanyl)methylidene]carbamimidothioic acid](/img/structure/B7724332.png)



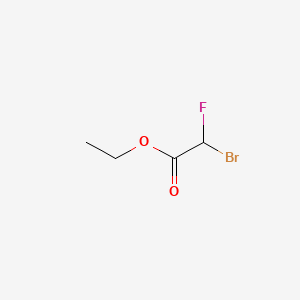
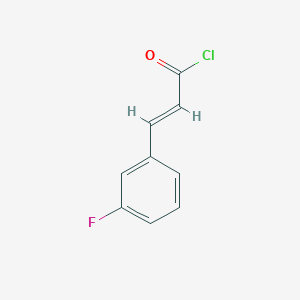

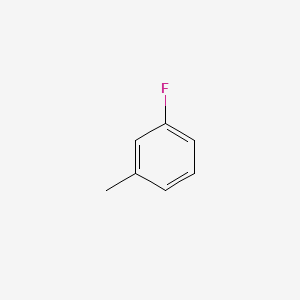
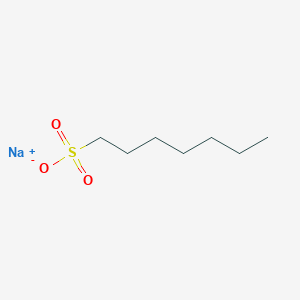
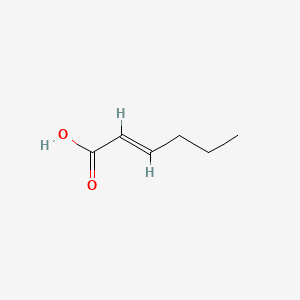
![2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]-2-oxoacetate](/img/structure/B7724373.png)

